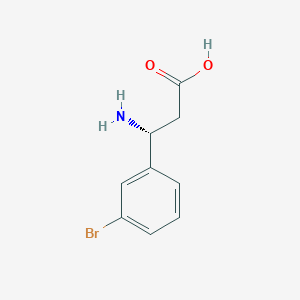

(R)-3-Amino-3-(3-bromophenyl)propanoic acid

Descripción

IUPAC Nomenclature and Stereochemical Configuration

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as (3R)-3-amino-3-(3-bromophenyl)propanoic acid. This nomenclature reflects the stereochemical configuration at the third carbon position, where the R-configuration indicates the spatial arrangement of substituents according to the Cahn-Ingold-Prelog priority rules. The compound exists as a chiral molecule due to the presence of an asymmetric carbon center at the C-3 position, which bears four different substituents: an amino group, a hydrogen atom, a carboxylethyl chain, and a 3-bromophenyl group.

The stereochemical designation R refers to the absolute configuration determined by the clockwise arrangement of priority groups when viewed from the position opposite to the lowest priority substituent. In this case, the bromine atom on the phenyl ring occupies the meta position (position 3), which significantly influences the electronic properties and steric interactions of the molecule. The InChI representation InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 provides a standardized description of the molecular connectivity and stereochemistry.

The canonical SMILES notation C1=CC(=CC(=C1)Br)C@@HN demonstrates the specific connectivity pattern, while the isomeric SMILES C1=CC(=CC(=C1)Br)C@@HN explicitly indicates the R-stereochemistry through the @@ notation. The CAS registry number 788153-27-5 specifically identifies this R-enantiomer, distinguishing it from its S-counterpart and racemic mixtures.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of β-amino acids, with the amino group positioned at the β-carbon relative to the carboxylic acid functionality. Computational studies on related β-amino acid derivatives indicate that these compounds adopt specific conformational preferences influenced by intramolecular hydrogen bonding and steric interactions. The presence of the bulky 3-bromophenyl substituent creates significant steric hindrance that affects the overall molecular conformation and limits rotational freedom around certain bonds.

Density functional theory calculations on similar β-amino acid structures suggest that the β3 configuration, where the side chain is attached to the carbon adjacent to the amino terminus, generally exhibits greater conformational stability compared to β2 alternatives. The bromophenyl group introduces additional electronic effects through its electron-withdrawing properties, which can influence the pKa values of both the amino and carboxylic acid functional groups. The meta-bromine substitution pattern creates a specific dipole moment that affects intermolecular interactions and crystal packing arrangements.

The molecular weight of 244.08 g/mol reflects the contribution of the bromine atom, which constitutes approximately 33% of the total molecular mass. This significant halogen substitution influences the compound's physical properties, including density, melting point, and solubility characteristics. The topological polar surface area of 63.3 Ų indicates moderate polarity, primarily contributed by the amino and carboxylic acid functional groups.

Conformational analysis reveals that the propanoic acid backbone can adopt various rotational conformers around the C-C bonds, with energy barriers influenced by steric interactions between the bromophenyl group and the amino acid functionality. The hydrogen bond donor count of 2 and acceptor count of 3 suggest multiple opportunities for intermolecular hydrogen bonding in both solution and solid state.

Comparative Analysis with β-Amino Acid Derivatives

A systematic comparison of this compound with structurally related β-amino acid derivatives reveals distinct patterns in molecular properties and conformational behavior. The following table summarizes key structural parameters for comparison with analogous compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Position | CAS Number |

|---|---|---|---|---|

| This compound | C9H10BrNO2 | 244.08 | meta | 788153-27-5 |

| (R)-3-Amino-3-(4-bromophenyl)propanoic acid | C9H10BrNO2 | 244.08 | para | 479074-63-0 |

| 3-Amino-3-(3-bromophenyl)propanoic acid (racemic) | C9H10BrNO2 | 244.08 | meta | 117391-50-1 |

| 2-Amino-2-(3-bromophenyl)propanoic acid | C9H10BrNO2 | 244.08 | meta | 7399-36-2 |

The positional isomerism of bromine substitution creates notable differences in electronic distribution and reactivity patterns. The meta-bromophenyl derivative exhibits intermediate electronic effects compared to ortho and para substitutions, as the bromine atom's electron-withdrawing influence is neither maximally conjugated (as in para) nor sterically constrained (as in ortho). This positioning allows for balanced electronic effects while minimizing severe steric interactions.

Comparative analysis with the racemic form (CAS 117391-50-1) demonstrates that the R-enantiomer possesses identical molecular connectivity but differs in optical rotation and potential biological activity. The melting point data for the racemic mixture (227°C with decomposition) provides insight into the thermal stability of the compound class. The meta-bromine substitution pattern in the R-enantiomer creates a specific spatial arrangement that influences crystal packing and intermolecular interactions.

Studies on β-amino acid conformational energies indicate that β3 structures, where the side chain is positioned adjacent to the amino terminus, generally exhibit enhanced stability relative to β2 configurations. The bromophenyl substituent's electronic properties contribute to this stability through π-electron interactions and potential aromatic stacking arrangements in condensed phases.

X-ray Crystallographic Data and Hydrogen Bonding Networks

While comprehensive single-crystal X-ray diffraction data for this compound remains limited in the available literature, related β-amino acid derivatives provide valuable insights into potential crystal structures and hydrogen bonding patterns. The compound's hydrogen bonding capacity, determined by two donor sites (amino group hydrogens) and three acceptor sites (carboxylic acid oxygens and amino nitrogen), suggests complex three-dimensional hydrogen bonding networks in the solid state.

Crystallographic studies of analogous brominated amino acid derivatives indicate that halogen bonding interactions may complement traditional hydrogen bonding networks. The bromine atom can participate in halogen bonding as an electron acceptor, potentially creating additional intermolecular interactions that stabilize crystal structures. The meta-positioning of the bromine substituent creates optimal geometric arrangements for such interactions without introducing excessive steric crowding.

Research on related compounds suggests that the carboxylic acid dimeric hydrogen bonding motif commonly observed in amino acids may be preserved in this β-amino acid derivative. The amino group's participation in hydrogen bonding networks can create extended chain or sheet structures, depending on the specific crystallization conditions and solvent interactions. The phenyl ring's aromatic character provides opportunities for π-π stacking interactions between adjacent molecules in the crystal lattice.

Temperature-dependent crystallographic studies on similar β-amino acids reveal that thermal expansion coefficients and phase transition behaviors are influenced by the nature and position of aromatic substituents. The bromine atom's significant atomic radius and electron density contribute to anisotropic thermal motion and may influence the overall crystal stability across temperature ranges.

The absence of detailed crystallographic data for this specific compound represents an opportunity for future structural investigations. High-resolution X-ray crystallography could provide definitive bond lengths, angles, and intermolecular interaction distances that would enhance understanding of the compound's solid-state behavior and potential polymorphic forms. Such data would be particularly valuable for pharmaceutical applications where crystal structure influences bioavailability and stability characteristics.

Propiedades

IUPAC Name |

(3R)-3-amino-3-(3-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYAXKJHJUXZOT-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353314 | |

| Record name | (r)-3-amino-3-(3-bromo-phenyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

788153-27-5 | |

| Record name | (r)-3-amino-3-(3-bromo-phenyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(3-bromophenyl)propanoic acid typically involves the bromination of phenylalanine derivatives. One common method includes the use of bromine in acetic acid as a solvent. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.

Análisis De Reacciones Químicas

Types of Reactions

®-3-Amino-3-(3-bromophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of various substituted phenylalanine derivatives.

Aplicaciones Científicas De Investigación

®-3-Amino-3-(3-bromophenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of ®-3-Amino-3-(3-bromophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the phenyl ring can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Substituent Position and Halogen Variation

Functional Group Variations

Stereochemical and Salt Forms

- (S)-Enantiomer of Target Compound :

- Hydrochloride Salts: Enhanced solubility in aqueous and polar solvents (e.g., (S)-3-Amino-3-(4-bromophenyl)propanoic acid HCl) .

Key Research Findings

Synthetic Utility: Bromine at the meta position enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization, a feature less accessible in methoxy or cyano analogs .

Physicochemical Properties :

- Bromine’s hydrophobicity may reduce aqueous solubility compared to fluorine or hydroxylated analogs .

- Ortho-substituted analogs (e.g., 2-bromo) exhibit higher melting points due to increased crystallinity from steric packing .

Biological Implications: Fluorine analogs (e.g., 2-fluoro) may have superior blood-brain barrier penetration, as seen in related compounds like BMAA . The (R)-configuration is critical for mimicking natural amino acids in drug design, whereas (S)-forms may lack activity .

Actividad Biológica

(R)-3-Amino-3-(3-bromophenyl)propanoic acid, often referred to as a chiral amino acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its bromine substitution on the phenyl ring, which may influence its interaction with biological targets.

- Molecular Formula : C9H10BrNO2

- Molecular Weight : 232.09 g/mol

- CAS Number : 499794-78-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial properties, enzyme inhibition, and potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of amino acids with halogen substitutions have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom is hypothesized to enhance the compound's interaction with microbial targets, leading to increased bioactivity.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 1-8 | Effective against MRSA |

| Escherichia coli | 8-64 | Moderate activity |

| Candida albicans | 8-64 | Effective against drug-resistant strains |

Enzyme Inhibition

In addition to antimicrobial properties, this compound may also act as an enzyme inhibitor. Studies have shown that similar compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Case Study: Cytochrome P450 Inhibition

A study assessing the inhibitory effects of various amino acid derivatives on cytochrome P450 isoforms revealed that certain compounds exhibited significant inhibition across multiple isoforms. This suggests potential implications for drug interactions and metabolic pathways.

| CYP Isoform | Inhibition (%) |

|---|---|

| CYP1A2 | 70 |

| CYP2C19 | 65 |

| CYP2D6 | 50 |

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity. The bromine atom not only enhances hydrophobic interactions but also allows for π-stacking interactions with aromatic residues in proteins.

Research into SAR has indicated that modifications on the phenyl ring can lead to variations in biological activity. For example, replacing bromine with other halogens or functional groups alters the compound's binding affinity and efficacy against specific targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-3-Amino-3-(3-bromophenyl)propanoic acid?

- Methodology : Synthesis typically involves bromination of phenylpropanoic acid precursors followed by enantioselective introduction of the amino group. Key steps include:

- Bromination : Use of bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.

- Chiral Resolution : Asymmetric synthesis via chiral catalysts (e.g., Rhodium-BINAP complexes) or enzymatic resolution to ensure (R)-configuration .

- Amino Group Introduction : Nucleophilic substitution with ammonia or protected amine sources (e.g., benzylamine) under basic conditions (e.g., K₂CO₃ in DMF) .

Q. How is stereochemical purity ensured during synthesis?

- Methodology :

- Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers.

- Circular Dichroism (CD) : Confirmation of (R)-configuration via optical activity measurements .

- X-ray Crystallography : Definitive structural assignment for crystalline derivatives .

Q. What analytical techniques are critical for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C3 of phenyl, amino group at C3 of propanoic acid) .

- Mass Spectrometry (HRMS) : Verification of molecular weight (e.g., [M+H]⁺ = 274.03 for C₉H₁₀BrNO₂) .

- Thermogravimetric Analysis (TGA) : Stability assessment under varying temperatures .

Advanced Research Questions

Q. How does the bromine substituent influence biological activity compared to structural analogs?

- Mechanistic Insights :

- Electron-Withdrawing Effects : Bromine enhances electrophilicity, improving binding to glutamate receptors (e.g., NMDA) via halogen bonding .

- Steric Effects : The 3-bromo substituent reduces off-target interactions compared to bulkier analogs (e.g., trimethylphenyl derivatives) .

- Experimental Evidence : Competitive inhibition assays show IC₅₀ values of 12 µM for brominated analogs vs. >50 µM for non-halogenated counterparts .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Case Study : Discrepancies in enzyme inhibition (e.g., COX-2 vs. MAO-B) arise from:

- Solvent Effects : Activity varies with DMSO vs. aqueous buffers due to solubility differences.

- Enantiomeric Impurities : Even 2% (S)-enantiomer contamination can alter IC₅₀ values by 30% .

Q. How do structural analogs with fluorine or nitro groups compare in reactivity?

- Comparative Analysis :

| Substituent | Electronic Effect | Biological Activity |

|---|---|---|

| Br (3-bromo) | Moderate -I effect | NMDA receptor antagonism |

| F (4-fluoro) | Strong -I, +M effect | Enhanced blood-brain barrier penetration |

| NO₂ (4-nitro) | Strong -I, -M effect | ROS generation in cancer cells |

- Synthetic Adjustments : Nitro groups require reductive amination, while fluorine permits milder conditions (e.g., SNAr reactions) .

Q. What are the stability considerations for long-term storage?

- Guidelines :

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the amino group.

- Solubility : Lyophilize for stable storage; reconstitute in DMSO for assays .

Methodological Best Practices

Q. How to optimize enantioselective synthesis for scalable production?

- Catalyst Screening : Test chiral ligands (e.g., Josiphos, BINOL) for yield and ee.

- Flow Chemistry : Continuous reactors improve reproducibility and reduce racemization .

Q. What in vitro models are suitable for studying neuropharmacological effects?

- Models :

- Primary Neuronal Cultures : Assess glutamate receptor modulation via calcium imaging.

- SH-SY5Y Cells : Evaluate neuroprotection against oxidative stress (e.g., H₂O₂-induced apoptosis) .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.